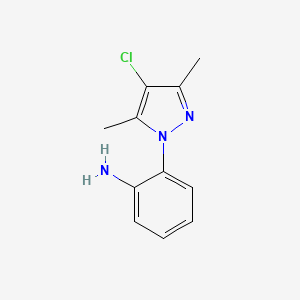

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Description

BenchChem offers high-quality 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDKSCILSZUIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2N)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives

An in-depth technical guide on the synthesis, characterization, and derivatization of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline.

Executive Summary

The 2-(pyrazol-1-yl)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., CDK2, p38 MAPK), anti-inflammatory agents, and antimicrobial compounds. The specific derivative, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline , combines the steric bulk of the dimethyl motif with the electronic modulation of the 4-chloro substituent, often enhancing metabolic stability and hydrophobic binding interactions within enzyme pockets.

This guide details a high-fidelity synthetic route designed to maximize regioselectivity during the chlorination step, avoiding common pitfalls associated with direct halogenation of electron-rich anilines.

Retrosynthetic Analysis & Strategy

Direct chlorination of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is chemically risky; the electron-rich aniline nitrogen competes with the pyrazole 4-position for electrophilic attack, potentially leading to N-chlorination or ring halogenation on the benzene moiety.

To ensure regioselective integrity , this protocol employs a "Nitro-Route" strategy:

-

Cyclocondensation: Formation of the pyrazole ring using a nitro-precursor.

-

Electrophilic Substitution: Chlorination of the pyrazole before reducing the nitro group. The nitro group deactivates the benzene ring, forcing the electrophile (Cl+) to attack the highly nucleophilic 4-position of the pyrazole.

-

Chemoselective Reduction: Conversion of the nitro group to the final aniline.

Logical Pathway Diagram

Figure 1: Retrosynthetic logic prioritizing regiocontrol via the nitro-intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)-3,5-dimethylpyrazole

This step constructs the heterocycle via the Paal-Knorr synthesis.

-

Reagents: 2-Nitrophenylhydrazine (1.0 eq), 2,4-Pentanedione (Acetylacetone) (1.1 eq), Ethanol (Solvent), HCl (cat.).

-

Mechanism: Acid-catalyzed condensation of the hydrazine with the diketone.

Protocol:

-

Dissolve 2-nitrophenylhydrazine (15.3 g, 100 mmol) in absolute ethanol (150 mL).

-

Add acetylacetone (11.0 g, 110 mmol) and 3-5 drops of conc. HCl.

-

Reflux the mixture for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of hydrazine.

-

Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure.

-

Recrystallize from ethanol/water to yield yellow crystals.

-

Yield Expectation: 85–92%.

-

Checkpoint:

H NMR should show a singlet at ~6.0 ppm (pyrazole C4-H).

Step 2: Regioselective Chlorination (The Critical Step)

Using N-Chlorosuccinimide (NCS) allows for mild, controlled chlorination at the pyrazole 4-position. The nitro group on the benzene ring prevents electrophilic attack on the aryl ring.

-

Reagents: 1-(2-Nitrophenyl)-3,5-dimethylpyrazole (1.0 eq), NCS (1.05 eq), Acetonitrile or DMF.

Protocol:

-

Dissolve the pyrazole (10 mmol) in acetonitrile (50 mL).

-

Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at room temperature.

-

Heat to 60°C for 2–4 hours.

-

Validation: Monitor by NMR. The reaction is complete when the singlet at ~6.0 ppm (C4-H) disappears.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na

SO -

Concentrate to obtain the 4-chloro derivative.

Step 3: Chemoselective Reduction to Aniline

The nitro group is reduced to the amine without de-chlorinating the pyrazole ring. Iron/Ammonium Chloride or Tin(II) Chloride are preferred over catalytic hydrogenation to prevent accidental hydrogenolysis of the C-Cl bond.

-

Reagents: Iron powder (3.0 eq), NH

Cl (catalytic), Ethanol/Water (3:1).

Protocol:

-

Suspend the chlorinated nitro-intermediate (5 mmol) in Ethanol/Water (40 mL, 3:1).

-

Add Iron powder (15 mmol) and NH

Cl (2 mmol). -

Reflux vigorously for 2 hours. The mixture will turn dark/brown.[1]

-

Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Neutralize with saturated NaHCO

if necessary. -

Extract with DCM, dry, and concentrate to yield the target aniline.

Characterization Data

The following table summarizes the expected spectral shifts for the final compound: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline .

| Spectroscopic Method | Signal / Feature | Assignment / Interpretation |

| Pyrazole C3-CH | ||

| Pyrazole C5-CH | ||

| Aniline -NH | ||

| Aromatic Protons (Aniline ring) | ||

| ABSENT ( | Absence of Pyrazole C4-H confirms chlorination | |

| Methyl carbons | ||

| Pyrazole C4-Cl (Quaternary) | ||

| Aniline C-NH | ||

| Pyrazole C3/C5 | ||

| Mass Spectrometry (ESI+) | m/z 222.1 / 224.1 | [M+H] |

| IR Spectroscopy | 3300-3400 cm | Primary Amine N-H stretch (doublet) |

| 750-800 cm | C-Cl stretch |

Functionalization & Derivatization

The resulting aniline is a versatile nucleophile. Common derivatizations for drug discovery include:

-

Urea Formation: Reaction with isocyanates to form kinase-inhibitor motifs (e.g., p38 inhibitors).

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to extend the scaffold.

-

Sulfonylation: Reaction with sulfonyl chlorides.

Derivatization Workflow

Figure 2: Common functionalization pathways for the aniline scaffold.

References

-

Synthesis of 3,5-dimethylpyrazoles via condensation

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Synthesized via reaction of hydrazines with 1,3-diketones.[2]

-

Chlorination of Pyrazoles using NCS

-

ResearchGate: "Chlorination reaction promoted by NCS". [3]

- Demonstrates the utility of NCS for mild electrophilic chlorination of heteroarom

-

-

Reduction of Nitroarenes to Anilines

-

MDPI Catalysts: "Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles".

-

BenchChem: "A Comparative Guide to the Synthesis of Aniline Derivatives".[4]

-

-

Biological Activity of Pyrazole-Anilines

-

Heteroletters: "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine". (Provides relevant spectral data for the pyrazole-chloro motif).

-

Matrix Fine Chemicals: CAS 60418-47-5 Data.

-

Sources

Technical Guide: Structural Characterization of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline . This document is designed for medicinal chemists and crystallographers focusing on pyrazole-based pharmacophores.

Executive Summary & Molecular Significance

The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK pathways) and non-steroidal anti-inflammatory drugs (NSAIDs). The core architecture consists of an aniline moiety linked via the N1-nitrogen to a substituted pyrazole ring.

Key Structural Determinants:

-

Steric Torsion: The orthogonality between the phenyl and pyrazole rings is dictated by the steric clash between the pyrazole C5-methyl group and the phenyl ortho-hydrogen.

-

Electronic Modulation: The C4-chlorine atom serves as a lipophilic electron-withdrawing group, enhancing metabolic stability and enabling specific halogen-bonding interactions in protein binding pockets.

-

Crystallographic Relevance: Understanding the solid-state packing of this molecule is critical for controlling polymorphism in drug formulation.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous synthesis and purification protocol is required.

Validated Synthetic Route

The most reliable pathway involves a cyclocondensation reaction followed by optional electrophilic chlorination, or the direct use of chlorinated diketones.

Protocol:

-

Reagents: 2-Hydrazinoaniline (1.0 eq), 3-chloro-2,4-pentanedione (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

-

Reaction: Reflux 2-hydrazinoaniline with 3-chloro-2,4-pentanedione in ethanol for 3–5 hours.

-

Mechanism: The hydrazine attacks the carbonyl carbons of the diketone, followed by dehydration and cyclization to form the pyrazole ring.

-

Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize.

Crystallization Strategy (The Self-Validating System)

Crystal growth is the "filter" that validates purity.

| Parameter | Condition | Rationale |

| Primary Solvent | Ethanol or Methanol | Protophilic solvents encourage H-bonding with the aniline |

| Method | Slow Evaporation | Allows thermodynamic equilibrium, minimizing defects. |

| Temperature | 4°C to 25°C | Controlled cooling reduces kinetic trapping. |

| Morphology | Prismatic/Block | Indicates ordered 3D growth (preferred over needles). |

Synthesis & Workflow Diagram

Caption: Logical workflow for the synthesis and isolation of diffraction-quality crystals.

Crystallographic Characterization

Based on structural analogs (e.g., 3,5-dimethyl-1-phenylpyrazole derivatives), the following crystallographic parameters are characteristic of this scaffold.

Crystal System & Unit Cell

The molecule typically crystallizes in centrosymmetric space groups due to the lack of chiral centers, unless co-crystallized with a chiral acid.

-

Expected Crystal System: Monoclinic or Triclinic.

-

Common Space Groups:

(Most probable) or -

Z Value: 4 (Monoclinic) or 2 (Triclinic).

Molecular Geometry (The Torsion Angle)

The defining feature of this structure is the twist angle between the two aromatic systems.

-

Planarity: The molecule is non-planar .

-

Torsion Angle (

): The dihedral angle between the phenyl ring and the pyrazole ring is typically 45°–65° . -

Causality: This twist is energetically enforced to relieve steric strain between the pyrazole C5-methyl group and the phenyl ortho-hydrogen. This "twisted" conformation prevents perfect

-

Bond Length Analysis (Representative Data)

| Bond | Expected Length (Å) | Interpretation |

| N1–N2 (Pyrazole) | 1.36 – 1.38 | Typical for pyrazole aromaticity. |

| N1–C(Phenyl) | 1.42 – 1.44 | Single bond with partial double bond character (limited by twist). |

| C4–Cl | 1.72 – 1.74 | Standard aromatic C-Cl bond length. |

| C–CH3 | 1.49 – 1.51 | Standard |

Intermolecular Interactions & Packing

The stability of the crystal lattice is governed by specific non-covalent interactions, which are critical for understanding the compound's melting point and solubility.

Hydrogen Bonding

-

Donor: The aniline

group acts as a double hydrogen bond donor. -

Acceptor: The pyrazole

(pyridine-like nitrogen) is a strong acceptor. -

Motif: Molecules often form centrosymmetric dimers or infinite chains (

or

Halogen Bonding and -Interactions

-

Cl...Cl Interactions: The C4-Chlorine often participates in Type I or Type II halogen bonding interactions, stabilizing the packing layers.

-

C-H...

: The acidic methyl protons (at C3/C5) often engage in edge-to-face interactions with the electron-rich phenyl ring of adjacent molecules.

Interaction Pathway Diagram

Caption: Network of non-covalent interactions driving the supramolecular assembly.

References

-

Synthesis of Pyrazole Derivatives: Kotaiah, S., et al. "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine."[1] Hetero Letters, vol. 4, no. 3, 2014, pp. 335-339.[1]

-

Structural Analogs (Non-Chloro): "2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline." Sigma-Aldrich Product Catalog, CAS: 60418-47-5.

-

Crystallographic Methodology: Saeed, A., & Mumtaz, A. "3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one." Acta Crystallographica Section E, vol. 65, 2009.

-

Halogen Bonding in Pyrazoles: Bhasin, K. K., et al. "Synthesis and Characterization of Some Symmetrical Substituted 1-(2-Chloroethyl)pyrazole-based Chalcogenides." Indian Journal of Heterocyclic Chemistry, vol. 27, 2017.[2]

-

General Pyrazole Crystallography: Gu, J., et al. "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate."[3] Zeitschrift für Kristallographie - New Crystal Structures, vol. 236, no.[3] 3, 2021.[3]

Sources

Methodological & Application

Application Note: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline in Medicinal Chemistry

Executive Summary

This Application Note details the synthetic utility and medicinal chemistry potential of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline . This compound represents a specialized "ortho-heteroaryl aniline" scaffold. Unlike simple biaryl amines, the incorporation of the 4-chloro-3,5-dimethylpyrazole moiety offers three distinct advantages in drug design:

-

Metabolic Blocking: The chlorine atom at the 4-position of the pyrazole ring blocks a primary site of CYP450-mediated oxidation, significantly enhancing metabolic stability compared to the non-chlorinated analog.

-

Conformational Control: The steric bulk of the ortho-pyrazole and its methyl groups restricts rotation around the C-N bond, favoring conformations often required for bioactive fused systems.

-

Synthetic Versatility: It serves as a validated precursor for the synthesis of pyrazolo[1,5-a]quinoxalines , a privileged scaffold in kinase inhibitors (e.g., p38 MAPK) and benzodiazepine receptor ligands.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline |

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 221.69 g/mol |

| Key Functional Groups | Primary Aniline (-NH₂), Pyrazole (N-linked), Aryl Chloride |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| pKa (Aniline) | ~3.5–4.0 (Reduced basicity due to ortho-pyrazole effect) |

Synthetic Protocols

We recommend two distinct synthetic routes. Method A is preferred for medicinal chemistry campaigns requiring late-stage diversity, while Method B is suitable for large-scale preparation of the core scaffold.

Method A: Convergent SNAr Route (Preferred)

Rationale: This method avoids the handling of potentially unstable hydrazines and allows for the preparation of the pyrazole block separately.

Step 1: Synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole

-

Dissolve 3-chloro-2,4-pentanedione (1.0 eq) in Ethanol (5 vol).

-

Cool to 0°C. Dropwise add Hydrazine hydrate (1.1 eq). Caution: Exothermic.

-

Allow to warm to RT and stir for 2 hours.

-

Concentrate in vacuo. The product usually precipitates as a white solid.

-

Yield: >90%. Purity: Sufficient for next step without chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2-Fluoronitrobenzene (1.0 eq), 4-chloro-3,5-dimethyl-1H-pyrazole (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat at 80–100°C for 4–6 hours. Monitor by LCMS for consumption of nitrobenzene.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (x3) to remove DMF. Dry over MgSO₄ and concentrate.

-

Intermediate: 1-(2-Nitrophenyl)-4-chloro-3,5-dimethylpyrazole.

Step 3: Nitro Reduction

-

Reagents: Nitro intermediate (from Step 2), Iron powder (5.0 eq), NH₄Cl (5.0 eq).

-

Solvent: EtOH:H₂O (4:1).

-

Conditions: Reflux (80°C) with vigorous stirring for 2 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Partition between saturated NaHCO₃ and DCM.

-

Purification: Silica gel chromatography (0–5% MeOH in DCM).

-

Final Product: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline.

Method B: Linear Condensation Route

Rationale: Useful if 2-hydrazinoaniline is readily available.

-

Reagents: 2-Hydrazinoaniline dihydrochloride (1.0 eq), 3-chloro-2,4-pentanedione (1.1 eq).

-

Solvent: Ethanol with mild base (NaOAc, 2.2 eq) to neutralize the HCl salt.

-

Conditions: Reflux for 3 hours.

-

Note: This route often produces regioisomers or incomplete cyclization byproducts if the pH is not carefully controlled.

Medicinal Chemistry Applications

Scaffold Morphing: Synthesis of Pyrazolo[1,5-a]quinoxalines

The primary utility of this aniline is its cyclization to form tricyclic systems. The ortho-nitrogen of the pyrazole acts as a latent nucleophile (after activation) or the aniline nitrogen attacks an electrophile attached to the pyrazole.

Protocol: Cyclization to Pyrazolo[1,5-a]quinoxalin-4(5H)-one This reaction creates a tricyclic core often found in biologically active compounds.

-

Acylation: React 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline with Ethyl Chlorooxoacetate (1.1 eq) and Et₃N in DCM to form the amide intermediate.

-

Cyclization: Isolate the amide and heat in POCl₃ (or PPA) at 100°C.

-

Mechanism: The amide carbonyl is activated, and the pyrazole nitrogen (N2) attacks the carbonyl, closing the pyrazine ring.

-

Result: A 4-chloro-substituted tricyclic core ready for further functionalization at the amide nitrogen.

Kinase Inhibitor Design (Biaryl Amine Motif)

In p38 MAPK or Src kinase inhibitors, the aniline amine often forms a crucial hydrogen bond with the kinase hinge region.

-

Design Strategy: Derivatize the aniline nitrogen into a Urea or Amide.

-

Advantage of 4-Cl: The 4-chloro group on the pyrazole fills the hydrophobic pocket (gatekeeper region) and prevents oxidative metabolism, extending the compound's in vivo half-life compared to the 4-H analog.

Structural & Pathway Visualization

The following diagram illustrates the synthesis logic and the "Scaffold Morphing" pathways available from this key intermediate.

Caption: Synthesis pathway from raw materials to the target aniline, splitting into two major medicinal chemistry applications: Tricyclic scaffold formation and Kinase Inhibitor derivatization.

References

-

Synthesis of Pyrazolo[1,5-a]quinoxalines

- Title: Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)

- Source: Organic & Biomolecular Chemistry, RSC.

-

URL:[Link]

-

4-Chloro-pyrazole in Anticonvulsants

-

General Pyrazole Synthesis (Diketo-reaction)

-

Title: 3-Chloro-2,4-pentanedione: Properties and Reaction with Hydrazines.[2]

- Source: ChemicalBook / Sigma-Aldrich Technical D

-

-

Aniline Bioisosteres & Toxicity

- Title: Aniline replacement in drug-like compounds.

- Source: Cresset Group Applic

-

URL:[Link]

Sources

Application Note: Pharmacological Characterization and Efficacy Profiling of the Pyrazole-Aniline Scaffold

Abstract & Strategic Overview

The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline represents a privileged pharmacophore found in a diverse class of therapeutics, ranging from p38 MAPK inhibitors to non-steroidal anti-inflammatory drugs (NSAIDs) and succinate dehydrogenase inhibitors (SDHIs). Its structural core—an N-aryl pyrazole—confers significant lipophilicity and rigid geometry, making it an ideal scaffold for disrupting protein-protein interactions or binding deep hydrophobic pockets in kinases.

This Application Note provides a rigorous, self-validating experimental framework to transition this molecule from a chemical entity to a validated biological lead. Unlike standard "screening" protocols, this guide emphasizes mechanism-based validation , ensuring that observed efficacy is due to specific target engagement rather than non-specific toxicity or assay interference (PAINS).

Key Experimental Phases

-

Formulation & QC: Overcoming the solubility "cliff" common to aryl-pyrazoles.

-

Phenotypic Efficacy: ATP-based cytotoxicity profiling (Cancer vs. Normal).

-

Mechanism of Action (MoA): Distinguishing apoptosis from necrosis using multiplexed luminescence.

-

Target Engagement: Cellular Thermal Shift Assay (CETSA) for binding validation.

Phase 1: Compound Management & Formulation

Objective: Eliminate false negatives caused by precipitation or solvent effects.

The chlorination and dimethyl substitution on the pyrazole ring significantly increase logP (estimated ~3.5–4.0), creating a risk of precipitation in aqueous media.

Protocol A: Stock Preparation & Serial Dilution

Materials:

-

Compound: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (Purity >98% by HPLC).

-

Solvent: Anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

-

Vessel: Glass vials (avoid polystyrene for long-term storage to prevent leaching).

Procedure:

-

Primary Stock: Dissolve solid compound to 10 mM in 100% DMSO. Vortex for 30 seconds. Inspect visually for turbidity.

-

Checkpoint: If turbid, sonicate at 37°C for 5 minutes.

-

-

Working Plate (Intermediate): Prepare a 200x concentration plate in a 96-well polypropylene V-bottom plate.

-

Perform a 3-fold serial dilution in 100% DMSO (e.g., 10 mM

3.33 mM

-

-

Dosing: Transfer 0.5

L of the 200x stock into 100-

Result: Final DMSO concentration is 0.5% .

-

Validation: Include a "DMSO-only" vehicle control column.

-

Critical Warning: Aryl-anilines can oxidize over time. Store 10 mM stocks at -20°C under nitrogen or argon. Discard after 3 freeze-thaw cycles.

Phase 2: Phenotypic Efficacy (Cell Viability)

Objective: Determine potency (IC50) and selectivity window.

We utilize an ATP-monitoring assay (e.g., CellTiter-Glo®) over colorimetric MTT/MTS assays. Pyrazoles can sometimes interfere with tetrazolium reduction enzymes, leading to false efficacy signals in MTT assays. ATP assays are chemical-interference free.

Protocol B: ATP-Luminescence Cytotoxicity Assay

Cell Models:

-

Target: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer) – High proliferation rates.

-

Control: HFF-1 (Human Foreskin Fibroblasts) – To assess general toxicity.

Workflow:

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well white-walled opaque plates.

-

Equilibration: Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

-

Treatment: Add compound (from Protocol A) for a 72-hour exposure.

-

Readout:

-

Equilibrate plate to Room Temp (RT) for 30 mins.

-

Add 100

L CellTiter-Glo reagent.[1] -

Shake on orbital shaker (2 mins) to lyse cells.

-

Incubate (10 mins) to stabilize signal.

-

Read Luminescence (Integration time: 1s).

-

Data Analysis Table:

| Parameter | Formula/Method | Acceptance Criteria |

| Normalization | Vehicle Control > 10x Background | |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| IC50 Fit | 4-Parameter Logistic Regression (4PL) |

Phase 3: Mechanism of Action (Apoptosis vs. Necrosis)

Objective: Confirm the compound induces programmed cell death (desirable) rather than membrane rupture/necrosis (inflammatory/toxic).

Since pyrazole-anilines often target kinases (e.g., p38, Src) or Bcl-2 family proteins, Apoptosis is the expected phenotype.

Protocol C: Multiplexed Caspase 3/7 & Tox Assay

Concept: Measure "Live" signal (Protease activity) and "Dead" signal (Membrane integrity) in the same well.

-

Reagent: ApoTox-Glo™ or equivalent.

-

Step 1 (Viability/Cytotoxicity):

-

Add GF-AFC Substrate (enters live cells, cleaved to fluorescent product).

-

Add bis-AAF-R110 Substrate (excluded by live cells, cleaved by dead cell proteases).

-

Incubate 30 mins

Measure Fluorescence (400ex/505em for Viability; 485ex/520em for Cytotoxicity).

-

-

Step 2 (Apoptosis):

-

Add Caspase-Glo® 3/7 Reagent (Lyses cells, cleaves DEVD-aminoluciferin).

-

Incubate 30 mins

Measure Luminescence.

-

Interpretation Logic:

-

True Hit:

Viability, -

General Toxin:

Viability,

Phase 4: Target Engagement (CETSA)

Objective: Prove the molecule physically binds a target inside the cell, even if the specific target is unknown.

If the specific target is unknown, use Cellular Thermal Shift Assay (CETSA) to validate that the compound stabilizes a protein fraction.

Workflow Diagram (DOT):

Caption: Figure 1.[2] CETSA Workflow. The compound stabilizes the target protein, preventing precipitation at elevated temperatures compared to DMSO control.

Visualization of Signaling Pathway

Assuming the scaffold acts as a Kinase Inhibitor (common for this pharmacophore), the following diagram illustrates the downstream effects leading to apoptosis.

Caption: Figure 2. Hypothesized Mechanism of Action. The compound inhibits the target kinase, disrupting survival signaling (Bcl-2), leading to mitochondrial dysfunction and Caspase-mediated apoptosis.

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Alam, M. A. (2023).[3][4] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023.[4] [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Approach

The 2-(pyrazol-1-yl)aniline scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] Derivatives of this core, such as the 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline series, are promising candidates for targeted therapies, particularly in oncology and inflammation where kinases play a central role.[4][5][6] While specific targets for this exact chemical series may be under-explored, their structural alerts strongly suggest kinase inhibition as a primary mechanism of action.[1][7][8]

This document provides a comprehensive, multi-tiered screening strategy designed to efficiently identify and characterize potent and selective kinase inhibitors from a library of these aniline derivatives. The workflow is designed to progress from a broad, high-throughput primary screen to more detailed secondary and cellular assays, ensuring that resources are focused on the most promising compounds. This cascade approach provides a robust framework for hit identification, validation, and prioritization.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign relies on a logical progression of assays to filter a large compound library down to a small number of high-quality, validated hits. Our proposed workflow employs three distinct phases: Primary Screening, Secondary & Orthogonal Validation, and Cellular Characterization.

Phase 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly screen the entire compound library at a single concentration to identify initial "hits" that inhibit the target kinase.

Chosen Assay: ADP-Glo™ Universal Kinase Assay.

Scientific Rationale: The ADP-Glo™ assay is a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10][11] Its universal nature allows it to be used with virtually any kinase that utilizes ATP, making it an ideal platform for primary screening.[10][12] The high signal-to-background ratio and Z' values routinely greater than 0.7 ensure high sensitivity and reliability for HTS applications.[11]

Protocol: ADP-Glo™ Primary Screen

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 2 mM in DMSO) into a 384-well, low-volume, white assay plate. This results in a final assay concentration of 10 µM.

-

Controls: Dedicate specific wells for controls:

-

Negative Control (0% Inhibition): 50 nL of DMSO.

-

Positive Control (100% Inhibition): 50 nL of a known potent inhibitor (e.g., Staurosporine) at a high concentration (e.g., 100 µM).

-

-

Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer) to each well.

-

ATP Addition: Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[9][13] Incubate for 40 minutes at room temperature.[13][14]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[9][13] Incubate for 30-60 minutes at room temperature.[13]

-

Data Acquisition: Measure luminescence using a plate-based luminometer.

Data Analysis and Hit Criteria

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

-

Assess Assay Quality (Z'-factor): The Z'-factor is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[15][16] It is a critical parameter for validating the quality of a high-throughput assay.[17] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

Hit Nomination: Compounds exhibiting a percent inhibition greater than 50% (or another statistically-derived cutoff, e.g., > 3x standard deviation of the negative controls) are nominated as primary hits.

| Parameter | Recommended Value | Rationale |

| Compound Concentration | 10 µM | A standard concentration for primary screening to balance hit rate and false positives. |

| ATP Concentration | At or near Km of the kinase | Ensures sensitivity to competitive inhibitors. |

| Z'-factor | ≥ 0.5 | Indicates a good to excellent assay quality suitable for HTS.[17][18] |

| Hit Cutoff | > 50% Inhibition | A common starting point for hit selection, adjustable based on library performance. |

Phase 2: Secondary & Orthogonal Validation

Objective: To confirm the activity of primary hits through dose-response analysis and to validate their mechanism of action using a technology-independent orthogonal assay.

Protocol 1: IC₅₀ Determination with ADP-Glo™

This protocol follows the same steps as the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of each hit compound is prepared (e.g., from 30 µM down to 1.5 nM).

Data Analysis: The percent inhibition data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic curve is fitted to the data to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[19][20][21]

Protocol 2: Orthogonal TR-FRET Assay

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions, including kinase activity.[22][23][24] It uses a long-lifetime lanthanide donor fluorophore and a suitable acceptor.[22][25] When a substrate is phosphorylated by the kinase, a phospho-specific antibody labeled with the acceptor can bind, bringing the donor and acceptor into close proximity and generating a FRET signal.[26] Using a different detection technology confirms that the observed inhibition is not an artifact of the primary assay format (e.g., compound interference with the luciferase enzyme).

-

Reagent Preparation: Prepare kinase, substrate, ATP, and confirmed hit compounds (in a 10-point dilution series) in an appropriate assay buffer.

-

Kinase Reaction: In a 384-well black assay plate, combine the compound dilutions with the kinase/substrate mix, and initiate the reaction with ATP. Incubate for 60-90 minutes at room temperature.

-

Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET antibody pair (e.g., a terbium-labeled anti-tag antibody and a fluorescein-labeled anti-phospho-substrate antibody).

-

Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).[26]

Data Analysis: The TR-FRET signal is typically calculated as a ratio of the acceptor and donor emission signals. IC₅₀ values are determined by plotting the ratiometric signal against the log of inhibitor concentration. Hits are considered "confirmed" if they show a dose-dependent inhibition with a reasonable IC₅₀ value (e.g., < 10 µM) in both the ADP-Glo™ and TR-FRET assays.

Phase 3: Cellular Characterization

Objective: To determine if the confirmed hits can engage the target kinase within a cellular environment and to assess their general cytotoxicity. Cell-based assays are critical for understanding how a compound behaves in a more physiologically relevant context.[27][28][29]

Protocol 1: Cellular Phospho-Substrate Assay (ELISA-based)

Scientific Rationale: This assay directly measures the inhibition of the target kinase in intact cells by quantifying the phosphorylation of its downstream substrate.[30] A decrease in the phospho-substrate signal upon compound treatment provides strong evidence of on-target activity.

-

Cell Plating: Seed a relevant cell line (expressing the target kinase) in a 96-well cell culture plate and grow overnight.

-

Compound Treatment: Treat the cells with a dilution series of the confirmed hit compounds for 1-2 hours.

-

Cell Lysis: Wash the cells and then lyse them with a buffer containing phosphatase and protease inhibitors.

-

ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the total substrate protein.

-

Detection: Use a phosphorylation-site-specific detection antibody (e.g., conjugated to HRP) to quantify the amount of phosphorylated substrate.

-

Data Acquisition: Add a colorimetric or chemiluminescent substrate and read the plate using a spectrophotometer or luminometer.

Data Analysis: Normalize the phospho-substrate signal to the total substrate signal (or total protein concentration). Calculate IC₅₀ values based on the dose-dependent decrease in substrate phosphorylation.

Protocol 2: Cytotoxicity Profiling (MTS Assay)

Scientific Rationale: It is crucial to distinguish between specific inhibition of a kinase pathway and general cytotoxicity. The MTS assay is a colorimetric method that measures cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, and the amount of color is proportional to the number of viable cells.[31][32]

-

Cell Plating: Seed cells in a 96-well clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the same dilution series of compounds used in the cellular target engagement assay. Incubate for a relevant period (e.g., 24-72 hours).

-

MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[33][34]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[31][33][34]

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[34]

Data Analysis and Hit Prioritization: Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve. A therapeutic window can be estimated by comparing the cellular target IC₅₀ with the CC₅₀. Ideal lead candidates will have a potent on-target IC₅₀ and a much higher CC₅₀ (e.g., a selectivity index [CC₅₀/IC₅₀] > 10), indicating that their effect is due to target inhibition rather than general toxicity.

References

- Z-factor - Wikipedia. (n.d.).

- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.

- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.

- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.

- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.

- TR-FRET Technology: Principle, Advantages, and Applications. (n.d.). Sino Biological.

- ADP Glo Protocol. (n.d.).

- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.

- ADP-Glo™ Kinase Assay Technical Manual. (n.d.). Promega Corporation.

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

- What is Z' (read Z-factor)? (2024, August 1). RxPlora.

- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.

- Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- ADP-Glo™ Kinase Assay. (n.d.). Promega Corporation.

- IC50 Determination. (n.d.). edX.

- MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray.

- Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport.

- FRET and TR-FRET Assays. (n.d.). ICE Bioscience.

- Yildirim, E., & Tuncbag, N. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 2129, 137-147.

- MTS assay in THP-1 cells. (n.d.).

- MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). (n.d.). Abcam.

- How to calculate IC50 values of an inhibitor in a sample? (2018, September 13). ResearchGate.

- Varma, M. V., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(3), 515–525.

- Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube.

- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.

- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.

- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748.

- Cell-based Kinase Assays. (n.d.). Profacgen.

- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.

- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.).

- 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. (2023, August 15). Smolecule.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10).

- Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. (n.d.). Benchchem.

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.

- Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. (2024, October 5). Chemical Methodologies.

- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025, August 6). ResearchGate.

- Zhang, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5228–5232.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]

- 6. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. ADP-Glo™ Kinase Assay Protocol [ireland.promega.com]

- 11. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. promega.com [promega.com]

- 14. content.protocols.io [content.protocols.io]

- 15. Z-factor - Wikipedia [en.wikipedia.org]

- 16. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. courses.edx.org [courses.edx.org]

- 20. researchgate.net [researchgate.net]

- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sinobiological.com [sinobiological.com]

- 23. dcreport.org [dcreport.org]

- 24. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 28. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. broadpharm.com [broadpharm.com]

- 32. materialneutral.info [materialneutral.info]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. creative-bioarray.com [creative-bioarray.com]

Troubleshooting & Optimization

improving yield of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline synthesis

Technical Support Center: Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely synthesizing this motif as a key intermediate for tyrosine kinase inhibitors (e.g., analogues of Avapritinib).[1][2] The synthesis involves constructing a sterically crowded biaryl system containing an acid-sensitive aniline and a halogenated pyrazole.[1][2]

The Primary Failure Modes are:

-

Dechlorination: Loss of the C4-chlorine atom during the nitro-reduction step (using standard Pd/C hydrogenation).[1][2]

-

Stalled Coupling: Poor conversion in the

step due to steric hindrance at the ortho position and reduced nucleophilicity of the 4-chloropyrazole.[1][2] -

Regioisomer Contamination: If utilizing hydrazine condensation methods rather than

.

Module 1: The Synthetic Roadmap

The following workflow illustrates the recommended "Convergent Route" (Route A) versus the "Linear Route" (Route B). Route A is generally preferred to minimize byproduct formation, provided the coupling conditions are optimized.[1][2]

Caption: Figure 1. Convergent synthetic pathway highlighting the critical divergence in the reduction step to prevent hydrodechlorination.

Module 2: Step 1 - The Coupling

Reaction: 2-Fluoronitrobenzene + 4-chloro-3,5-dimethylpyrazole

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| < 10% Conversion | Leaving Group Selection | If using 2-chloronitrobenzene, switch to 2-fluoronitrobenzene. The increased electronegativity of fluorine accelerates the |

| Stalled Reaction (~50%) | Base/Solvent Mismatch | Weak bases (K2CO3) in non-polar solvents fail here.[1][2] Protocol: Use Cs2CO3 (2.0 eq) in DMF or DMSO at 100–120°C. Cesium's "cesium effect" improves solubility and reactivity.[1][2] |

| No Reaction | Nucleophile Deactivation | The C4-chlorine withdraws electron density, making the pyrazole nitrogen less nucleophilic.[1][2] Fix: If the chloro-pyrazole fails, couple with 3,5-dimethylpyrazole (non-chlorinated) first, then chlorinate the intermediate using N-Chlorosuccinimide (NCS) in DMF [2].[1][2] |

Frequently Asked Questions (Coupling)

Q: Can I use the Ullmann coupling (CuI catalyst) instead of

Q: Why is the reaction turning black? A: This indicates thermal decomposition of the nitrobenzene or polymerization.[1][2] Ensure your solvent (DMF/DMSO) is dry and degassed.[1][2] Oxygen at high temperatures accelerates decomposition.[1][2]

Module 3: Step 2 - Chemoselective Reduction (The Critical Step)

Reaction: Nitro

The "Dechlorination Trap"

Standard catalytic hydrogenation (H2, Pd/C) is contraindicated .[1][2] Palladium readily inserts into aryl-chloride and vinyl-chloride bonds (like the 4-chloropyrazole) under hydrogenation conditions, leading to the des-chloro analog [3].[1][2]

Recommended Protocol: Iron-Ammonium Chloride Reduction

This method relies on single-electron transfer (SET), which is thermodynamically insufficient to cleave the C-Cl bond but sufficient to reduce the nitro group.[1][2]

Protocol:

-

Dissolve intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Add Iron Powder (5.0 eq, fine mesh) and Ammonium Chloride (NH4Cl, 5.0 eq).

-

Heat to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended due to slurry).

-

Monitor by TLC/LCMS (typically complete in 1–3 hours).[1][2]

-

Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Concentrate filtrate.[1][2]

Alternative Protocol: Stannous Chloride (SnCl2)

If the iron method poses filtration issues:

-

Stir at 70°C.

-

Note: This workup is messier (tin emulsions).[1][2] Use Rochelle's salt (Potassium Sodium Tartrate) saturated solution during workup to solubilize tin salts.[1][2]

Troubleshooting Guide (Reduction)

| Symptom | Probable Cause | Corrective Action |

| Product is Des-chloro | Catalytic Hydrogenation | Stop using Pd/C. If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel, which are less active toward dehalogenation [3].[1][2] |

| Incomplete Reduction (Nitroso/Hydroxylamine) | Insufficient Proton Source | The Bechamp reduction (Fe) requires a proton source.[1][2] Ensure enough NH4Cl or dilute acetic acid is present.[1][2] |

| Low Yield after Workup | Emulsion/Trapping | Aniline products can bind to metal oxides.[1][2] Fix: Wash the Celite cake extensively with hot methanol or EtOAc.[1][2] Adjust aqueous layer to pH 9-10 before extraction to ensure the aniline is free-based.[1][2] |

Module 4: Purification & Characterization

The target molecule is a weak base.[1][2]

-

Flash Chromatography:

-

Recrystallization:

Analytical Check (1H NMR):

-

Pyrazole Methyls: Look for two singlets around

2.1–2.3 ppm.[1][2] -

Aniline NH2: Broad singlet around

4.0–5.0 ppm (D2O exchangeable).[1][2] -

Missing Cl? Check the integration of the pyrazole region.[1][2][4] If you see a proton at C4 (approx

6.0 ppm), you have dechlorinated.[1][2]

References

-

Nucleophilic Arom

) Kinetics: -

Chlorination of Pyrazoles

-

Chemoselective Reduction (Preventing Dehalogenation)

-

Bellamy, F. D., & Ou, K. (1984).[1][2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][2] Tetrahedron Letters, 25(8), 839-842.[1][2] Link[1][2]

-

Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Specifically the chapter on Halonitro compounds).

-

Context: Establishes SnCl2 and Fe-based methods as superior to Pd/C for preserving aryl chlorides.[1][2]

-

Sources

Technical Support Center: Stability of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Senior Application Scientist Desk

Status: Online | Topic: Solution Stability & Degradation Pathways

Introduction: The Molecule & The Challenge

You are likely working with 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (or a close analog) as a building block for kinase inhibitors or as a ligand in organometallic catalysis.

While the 4-chloropyrazole core is robust, the ortho-aniline moiety is the "Achilles' heel" of this molecule in solution. Its primary amine (-NH₂) is electron-rich and prone to oxidative coupling, while the ortho-pyrazole substituent creates steric strain that can influence solubility and reactivity.

This guide treats the molecule not just as a powder, but as a dynamic system in solution.

Module 1: The "Browning" Effect (Oxidative Instability)

Symptom: Your clear/pale yellow stock solution in DMSO or Ethanol turns pink, brown, or black after 24–48 hours.

The Mechanism

Anilines undergo auto-oxidation via a radical cation mechanism.

-

Initiation: Trace metal ions or UV light abstract an electron from the nitrogen lone pair.

-

Propagation: The resulting radical cation (

) reacts to form hydrazobenzene intermediates. -

Termination: These oxidize further into azo-dimers (colored) or complex poly-anilines (dark precipitates).

Note: The 4-chloro group on the pyrazole is electron-withdrawing, which slightly stabilizes the ring, but it does not protect the aniline amine from oxidation.

Troubleshooting Protocol

| Variable | Recommendation | Technical Rationale |

| Solvent Choice | Anhydrous DMSO (Short-term) | DMSO is hygroscopic. Absorbed water accelerates oxidation. Use single-use ampoules or molecular sieves. |

| Storage Temp | -80°C (Preferred) or -20°C | Arrhenius kinetics: Oxidation rates drop significantly below -20°C. |

| Headspace | Argon/Nitrogen Purge | Oxygen is the reactant. Displacing air from the vial headspace is the single most effective stabilizer. |

| Additives | Ascorbic Acid (1 mM) | Optional: If the assay tolerates it, a mild antioxidant can act as a scavenger. |

Decision Tree: Discolored Solution

Caption: Workflow for assessing the viability of oxidized aniline solutions.

Module 2: Solubility & Stock Preparation

Symptom: Compound "crashes out" upon dilution into aqueous media or freezes in DMSO.

Critical Analysis

The ortho-substitution pattern (pyrazole next to amine) forces the rings to twist out of coplanarity. This reduces crystal packing energy (good for solubility) but increases lipophilicity (LogP ~2.5–3.0).

Standard Operating Procedure (SOP) for Stock Prep

-

Weighing: Weigh the solid quickly. Anilines can be hygroscopic.

-

Primary Solvent: Dissolve in 100% DMSO to 10–20 mM.

-

Warning: Do not use Ethanol for long-term storage; evaporation changes concentration, and it promotes faster oxidation than DMSO.

-

-

Sonication: Sonicate for 5 minutes. The ortho-bulk can trap micro-bubbles or delay dissolution.

-

Aliquoting: Do not freeze-thaw the master stock. Aliquot into single-use vials (e.g., 20 µL) immediately.

Dilution Compatibility Table

| Diluent | Max Stability | Notes |

| PBS (pH 7.4) | < 4 Hours | Low solubility. Risk of precipitation > 50 µM. |

| Cell Media + FBS | ~24 Hours | Protein binding (albumin) stabilizes the molecule in solution. |

| Acidic Buffer (pH < 4) | High | Protonation of the aniline ( |

Module 3: Photostability & Dehalogenation

Symptom: New impurity peaks appear in HPLC after the sample sits on the autosampler tray.

The Mechanism

-

Dechlorination: The C-Cl bond on the pyrazole is generally stable, but intense UV (254 nm) can cause homolytic cleavage, especially if the solvent is hydrogen-donating (like Methanol or THF).

-

Photo-oxidation: Light accelerates the aniline-to-azo coupling described in Module 1.

Corrective Action

-

Amber Glass: strictly required for all storage.

-

Autosampler: Set temperature to 4°C and ensure the compartment is dark.

-

LC-MS Solvent: Avoid Methanol if you suspect dechlorination; Acetonitrile (ACN) is more inert to radical processes.

Module 4: Analytical Troubleshooting (LC-MS/HPLC)

Symptom: Split peaks, tailing, or "ghost" masses.

FAQ: Why does my peak tail?

Answer: The aniline amine is basic (pKa ~4.0–4.5).

-

In neutral mobile phase (pH 7): The molecule exists in equilibrium between neutral and protonated forms, interacting with residual silanols on the column.

-

The Fix: Use a modifier. 0.1% Formic Acid or 0.05% TFA locks the amine in the protonated state (

), sharpening the peak.

FAQ: I see a mass of [M+14] or [M+16]. What is it?

Answer:

-

[M+16]: N-Oxide formation (Oxygen insertion on the pyrazole or aniline nitrogen). Common in aged DMSO stocks.

-

[M+14]: Methylation artifact? Unlikely. Check for [M+42] (Acetylation) if you used Acetone or Acetic Acid in workup.

Summary Checklist for Researchers

References

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

- Relevance: Establishes the standard for amber vial usage and light exclusion for photosensitive drugs (anilines/heterocycles).

-

Kornblum, N., et al. (1957). "The Mechanism of the Oxidation of Primary and Secondary Halides by Dimethyl Sulfoxide." Journal of the American Chemical Society. Link

- Relevance: Foundational text explaining DMSO's capacity to act as an oxidant (relevant to stock stability).

-

Elguero, J., & Goya, P. (2002).[1] "Pyrazoles as Drugs: Facts and Fantasies." Journal of Heterocyclic Chemistry.

- Relevance: Discusses the structural properties and stability of pyrazole-based pharmacophores.

-

Sharma, L.R., et al. (1978). "Cyclic voltammetry of aromatic amines in aqueous media." Journal of the Electrochemical Society.[2] Link

- Relevance: Details the anodic oxidation pathways of anilines (ortho-substituted) into azo-dimers and quinones.

-

PubChem. (n.d.). Compound Summary for 2-(1H-pyrazol-1-yl)aniline. National Library of Medicine. Link

- Relevance: Provides baseline physicochemical properties (H-bond donors/acceptors) for the core scaffold.

Sources

Technical Support Center: Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Ticket Status: OPEN Escalation Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary

This technical guide addresses the synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline , a critical scaffold in kinase inhibitor development (e.g., precursors for structures similar to Avapritinib).

The synthesis typically follows one of two primary routes:

-

Cyclocondensation: Reaction of 2-nitrophenylhydrazine with 3-chloro-2,4-pentanedione followed by nitro reduction.

-

Post-Cyclization Chlorination: Cyclization with 2,4-pentanedione, followed by electrophilic chlorination and reduction.

Users frequently encounter three critical failure modes: Hydrodechlorination (loss of chlorine during reduction), Regio-isomeric scrambling (during cyclization), and Chemo-selectivity issues (during halogenation).

Module 1: The "Vanishing Chlorine" (Hydrodechlorination)

Symptom: Your LC-MS indicates a major impurity with a mass of [M-34] (loss of Cl, replaced by H) after the final reduction step.

Root Cause Analysis: If you are reducing the nitro group after the pyrazole ring is chlorinated, standard catalytic hydrogenation (Pd/C + H₂) is aggressive. Palladium catalysts readily insert into the C-Cl bond on the electron-rich pyrazole ring, leading to hydrodechlorination concurrent with nitro reduction.

Technical Protocol (The Fix): Switch from catalytic hydrogenation to a chemoselective metal-mediated reduction . The Bechamp reduction or Iron-Ammonium Chloride method is the industry standard for preserving aryl chlorides.

Recommended Protocol: Fe/NH₄Cl Reduction

-

Reagents: Iron powder (325 mesh, 5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (4:1).

-

Step-by-Step:

-

Dissolve the nitro-pyrazole intermediate in EtOH/H₂O.

-

Add NH₄Cl and heat to 60°C to ensure dissolution.

-

Add Iron powder portion-wise (exothermic).

-

Reflux for 2–4 hours. Monitor via TLC (stain with p-anisaldehyde; amine will likely fluoresce or turn distinct color).

-

Critical Workup: Filter hot through Celite to remove iron oxides. If the filtrate turns brown/black upon cooling, it indicates residual colloidal iron; wash with dilute EDTA or sodium potassium tartrate.

-

Scientist's Note: If you must use hydrogenation (e.g., for scale-up), use a poisoned catalyst such as Pt/C (sulfided) or add a modifier like diphenylsulfide to inhibit the hydrogenolysis of the C-Cl bond.

Module 2: Electrophilic Chlorination Selectivity

Symptom: You observe polychlorinated byproducts (M+34, M+68) or chlorination on the phenyl ring instead of the pyrazole C4 position.

Root Cause Analysis: The 4-position of 3,5-dimethylpyrazole is highly nucleophilic. However, if you perform chlorination after the aniline is formed, the free amine (aniline) activates the phenyl ring (ortho/para director), creating competition for the electrophile (NCS or Cl₂).

Decision Matrix:

| State of Substrate | Reactivity Risk | Recommended Strategy |

| Nitro-Intermediate | Phenyl ring is deactivated (electron-poor). Pyrazole C4 is the only reactive site. | Safe to Chlorinate. Use NCS in DMF or MeCN. |

| Free Aniline | Phenyl ring is activated (electron-rich). Competing chlorination likely. | High Risk. Must protect amine (Ac₂O) or use mild reagents (NCS/AcOH) at 0°C. |

Visual Workflow:

Caption: Electrophilic attack preference depends on the oxidation state of the phenyl ring nitrogen.

Module 3: Cyclization Efficiency & Intermediates

Symptom: Low yield during the hydrazine + diketone condensation; isolation of a "sticky" solid that is not the desired pyrazole.

Root Cause Analysis: The condensation often stalls at the 5-hydroxy-2-pyrazoline intermediate (the "hydrated" form). This is common if the reaction water is not removed or if the acid catalyst is insufficient to drive the dehydration aromatization.

Troubleshooting Guide:

-

Solvent Choice: Switch from simple Ethanol to Acetic Acid (reflux) or TFE (2,2,2-Trifluoroethanol) . Fluorinated alcohols stabilize the transition state and significantly improve yield and regioselectivity.

-

Water Removal: If the reaction is stubborn, use a Dean-Stark trap (toluene reflux) to physically remove water, driving the equilibrium toward the aromatic pyrazole.

Summary of Impurity Profile

| Impurity Type | Mass Shift | Origin | Prevention |

| Des-chloro | [M-34] | Hydrodechlorination during Pd/C reduction. | Use Fe/NH₄Cl or Sulfided Pt/C. |

| Hydroxy-pyrazoline | [M+18] | Incomplete cyclodehydration. | Reflux in AcOH; extend reaction time. |

| Regioisomer | [Same Mass] | Wrong condensation orientation (rare for symmetrical diketones). | Use HFIP or TFE as solvent. |

| Azo-dimer | [2M-4] | Nitro reduction coupling (Azoxy/Azo). | Avoid basic reduction conditions; keep pH neutral/acidic. |

References & Validated Sources

-

Regioselective Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][2] Synlett, 2006.[1]

-

Validation: Establishes the use of polar aprotic solvents and acid catalysts to drive complete cyclization.

-

-

Chlorination Selectivity: "Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles." ResearchGate.[3]

-

Validation: Confirms the high reactivity of the pyrazole C4 position toward electrophiles like NCS.

-

-

Hydrodechlorination Risks: "Chemoselective nitro group reduction and reductive dechlorination."[4] Applied and Environmental Microbiology.

-

Validation: Provides mechanistic insight into how nitro-reductases and chemical catalysts can inadvertently remove chlorine substituents.

-

-

Synthesis of Pyrazole-Aniline Scaffolds: "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Heteroletters.

-

Validation: Demonstrates the specific condensation of hydrazines with acetylacetone followed by POCl3/Chlorination sequences.

-

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Chlorinated pyrazoles and hydrazine derivatives are potential sensitizers and carcinogens.

Sources

- 1. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Reaction Conditions for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Executive Summary & Strategic Approach

Welcome to the technical support hub for the synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline .

Critical Technical Alert: A common error in synthesizing this motif is attempting the electrophilic chlorination (using NCS or

The "Golden Route" Protocol: To ensure high purity and regioselectivity, we recommend the Nitro-Deactivation Strategy . This involves building the pyrazole ring on a nitro-benzene scaffold, performing the chlorination while the ring is deactivated (nitro group), and performing the reduction to aniline as the final step.

Visual Workflow (The Nitro-Deactivation Strategy)

Figure 1: The optimized "Nitro-Deactivation" synthetic pathway to prevent aniline side-reactions.

Detailed Optimization Protocols

Step 1: Cyclocondensation (Pyrazole Formation)

Objective: Formation of the 3,5-dimethylpyrazole ring. Reagents: 2-Nitrophenylhydrazine hydrochloride (1.0 eq), 2,4-Pentanedione (1.1 eq), Ethanol (0.5 M).

| Parameter | Optimized Condition | Technical Rationale |

| Solvent | Ethanol (Abs.) | Protic solvent facilitates the dehydration steps of the hydrazone intermediate. |

| Catalyst | Cat. HCl or AcOH | Acid catalysis accelerates the carbonyl activation, though the hydrazine salt often provides sufficient acidity. |

| Temperature | Reflux ( | Required to drive the dehydration and aromatization. Room temp yields acyclic hydrazones. |

| Monitoring | TLC (30% EtOAc/Hex) | Look for the disappearance of the hydrazine (polar, baseline) and appearance of a fluorescent spot ( |

Step 2: Regioselective Chlorination (The Critical Step)

Objective: Install chlorine at C-4 of the pyrazole without touching the benzene ring. Reagents: Intermediate A (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF or Acetonitrile.

-

Mechanism: The nitro group at the ortho position of the phenyl ring strongly deactivates the benzene ring toward electrophilic aromatic substitution (

). Meanwhile, the C-4 position of the pyrazole is electron-rich. This electronic contrast guarantees that the chlorine adds only to the pyrazole. -

Protocol: Dissolve Intermediate A in DMF. Add NCS portion-wise at

, then warm to -

Why not

gas?

Step 3: Chemoselective Reduction

Objective: Convert

-

Warning: Avoid catalytic hydrogenation (

) if possible, or monitor strictly. Palladium can catalyze the hydrodehalogenation (removing the Cl you just added). -

Preferred Method: Bechamp reduction (Fe/acid) or

are safest to preserve the aryl-chloride bond.

Troubleshooting Guide (Q&A)

Issue: "I am seeing multiple chlorinated byproducts."

Q: Did you perform chlorination on the final aniline?

-

Diagnosis: If you reduced the nitro group first and then tried to chlorinate, the amino group (

) activated the benzene ring. NCS will chlorinate the position para or ortho to the aniline amine, competing with the pyrazole C-4. -

Solution: You must restart and follow the Nitro-Deactivation Strategy . Chlorinate before reducing the nitro group.

Issue: "The reaction stalled at the hydrazone intermediate."

Q: Is your cyclization yield low (<40%)?

-

Diagnosis: The condensation of hydrazine with 1,3-diketones proceeds via a hydrazone intermediate. If the reaction stops here, sufficient energy (heat) or acid catalysis was not provided to close the ring.

-

Solution: Ensure the solvent is anhydrous Ethanol and increase reflux time to 4-6 hours. Add 5 mol% Glacial Acetic Acid to catalyze the dehydration.

Issue: "My chlorine atom fell off during the final step."

Q: Did you use Hydrogenation (

-

Diagnosis: Palladium on Carbon is excellent for reducing nitro groups, but it is also the standard catalyst for de-halogenation.

-

Solution: Switch to a dissolving metal reduction. Use Iron powder (Fe) with Ammonium Chloride (

) in aqueous ethanol at reflux. This reduces the nitro group while leaving the aryl-chloride bond intact.

Frequently Asked Questions (FAQ)

Q1: Can I use 3-chloro-2,4-pentanedione directly to skip the chlorination step? A: Yes, this is the "One-Pot" alternative. You can react 2-nitrophenylhydrazine with 3-chloro-2,4-pentanedione.[1]

-

Pros: Fewer steps.

-

Cons: 3-chloro-2,4-pentanedione is less stable and more expensive. The reaction often has lower yields due to the steric bulk of the chlorine hindering the initial condensation. If you choose this route, ensure the diketone is freshly distilled.

Q2: How do I remove the succinimide byproduct after Step 2? A: Succinimide is water-soluble. After the reaction is complete, pour the DMF reaction mixture into a large volume of ice water. The chlorinated pyrazole product usually precipitates out (solid), while succinimide remains in the aqueous phase. Filter the solid and wash copiously with water.[2]

Q3: Why is the melting point of my product lower than reported?

A: This specific scaffold forms strong intermolecular hydrogen bonds (between the aniline NH and the pyrazole N). Residual solvents (ethanol/water) can get trapped in the lattice. Dry the sample under high vacuum (

Logic Tree for Impurity Analysis

Figure 2: Rapid diagnostic logic for LCMS impurity profiling.

References

-

Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. (Demonstrates the condensation/chlorination sequence on similar heterocycles). Hetero Letters.

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (Validation of chlorination regioselectivity at C-4). Russian Journal of Electrochemistry. 3

-

Transition metal-free one-pot tandem chemoselective reduction. (Discusses reduction strategies for nitrophenyl-pyrazoles). Organic & Biomolecular Chemistry. 4

-

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (Structural data and synthesis of the nitro-precursor). PMC - NIH. 5

-

Preparation of 4-chloropyrazoles. (Patent US5047551A describing industrial chlorination conditions). Google Patents. 6

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

Technical Support Center: Purification of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Case ID: PUR-PYRZ-ANL-002 Status: Active Specialist: Senior Application Scientist

Core Technical Overview

The molecule 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline presents a specific purification challenge due to the ortho-substitution pattern. Unlike its para-isomer, the steric bulk of the pyrazole ring at the 2-position forces the aniline ring out of planarity, often resulting in lower melting points and higher solubility in organic solvents. This can make standard recrystallization difficult if the crude material is an oil or a sticky solid.

Common Impurity Profile:

-

Precursors: 2-Hydrazinoaniline (toxic, unstable), 3-chloro-2,4-pentanedione (lachrymator).

-

Byproducts: Azo-dimers (colored red/orange), Oxidation products (aniline turning brown/black), and De-chlorinated species (if catalytic hydrogenation was used).

Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a dark brown, sticky oil that refuses to crystallize. How do I proceed?

Diagnosis: This is classic "aniline oxidation." The amino group (-NH

-

Do not heat excessively. Heat accelerates polymerization of oxidized anilines.

-

Perform an Acid-Base "Chemical Wash" (See Protocol A). This is the most effective way to separate the basic amine product from neutral tars and oxidized polymers.

-

Salt Formation: If the free base remains oily, convert it to the Hydrochloride (HCl) salt . The salt lattice is often much more stable and easier to crystallize than the free base.

Q2: LC-MS shows a persistent impurity with Mass M-34 (Loss of Cl) or M+1 (De-chlorinated).

Diagnosis: If you synthesized this via reduction of a nitro-precursor (e.g., 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-nitrobenzene), the reduction conditions (e.g., Pd/C + H

-

Prevention: Switch to chemoselective reduction methods that preserve aryl chlorides, such as Iron/Ammonium Chloride (Fe/NH

Cl) or Tin(II) Chloride (SnCl -

Purification: De-chlorinated byproducts are chemically very similar to the target. Recrystallization is rarely effective. You must use Flash Column Chromatography (Protocol C) with a high-resolution gradient.

Q3: The product has a persistent red/orange hue even after recrystallization.

Diagnosis: Trace azo-compounds or hydrazine residues. These have high extinction coefficients, meaning even <0.1% contamination is visible. Corrective Action:

-

Activated Carbon Treatment: Dissolve the compound in boiling ethanol, add activated charcoal (10-20% w/w), stir for 15 mins, and filter hot through Celite.

-

Warning: Do not use charcoal if your yield is already low, as it can adsorb the product.

Experimental Protocols

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral impurities (diketones) and tars.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

-

Extraction (Acidic): Extract the organic layer 2x with 1M HCl .

- ) and moves to the aqueous layer. Neutral impurities stay in the EtOAc.

-

Note: The pyrazole nitrogen is significantly less basic due to the electron-withdrawing Chlorine and steric hindrance; it will likely not protonate fully at pH 1-2, but the aniline amine will drive solubility.

-

Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (discards neutrals).

-

Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO

until pH > 10. The product will precipitate as a solid or oil. -

Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) . Dry over Na

SO

Protocol B: Recrystallization (The "Physical Filter")

Best for: Final polishing of solid material.

-

Logic: The hydrophobic chloropyrazole moiety makes the compound insoluble in water, while the aniline provides solubility in hot ethanol.

-

Dissolve the solid in the minimum amount of boiling Ethanol .

-

Once dissolved, remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then place in an ice bath (

) for 2 hours. -

Filter the crystals and wash with cold 20% EtOH/Water.

Protocol C: Flash Chromatography

Best for: Separating de-chlorinated byproducts or isomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

60:40). -

TLC Visualization: UV (254 nm) is effective. The pyrazole ring fluoresces well.

-

Rf Target: Adjust solvent so the product runs at Rf

0.35.

Quantitative Data Summary

| Impurity Type | Detection Method | Recommended Removal Strategy |

| Oxidized Aniline (Tars) | Visual (Brown color) | Acid-Base Extraction (Protocol A) |